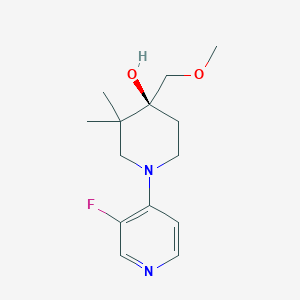
(4S)-1-(3-fluoro-4-pyridinyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-1-(3-fluoro-4-pyridinyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly selective agonist of the μ-opioid receptor and has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of (4S)-1-(3-fluoro-4-pyridinyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol involves its binding to the μ-opioid receptor. This binding activates the receptor, leading to a range of downstream effects, including the inhibition of neurotransmitter release and the modulation of intracellular signaling pathways. These effects ultimately lead to the compound's biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. These include the modulation of pain perception, the regulation of mood and emotional processing, and the modulation of reward pathways. It has also been shown to have potential neuroprotective effects, particularly in the context of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of (4S)-1-(3-fluoro-4-pyridinyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol is its high selectivity for the μ-opioid receptor. This selectivity allows for more precise and targeted experiments in the lab. However, a limitation of this compound is its potential for off-target effects, particularly at higher concentrations. Careful dose-response studies are necessary to ensure that any observed effects are specific to the μ-opioid receptor.
将来の方向性
There are many potential future directions for research on (4S)-1-(3-fluoro-4-pyridinyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol. One area of interest is its potential use in the treatment of addiction and substance abuse disorders. It has also been suggested that this compound may have potential as a treatment for various neurological disorders, particularly those involving the μ-opioid receptor. Further studies are necessary to fully understand the potential applications of this compound and to develop more effective and targeted treatments for a range of conditions.
合成法
The synthesis of (4S)-1-(3-fluoro-4-pyridinyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol involves several steps. The starting material is 3-fluoro-4-pyridinecarboxaldehyde, which is reacted with methylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to give the corresponding amine. The amine is then protected with a methoxymethyl group using formaldehyde and para-toluenesulfonic acid. Finally, the protected amine is reacted with 3,3-dimethyl-1-butanol in the presence of a Lewis acid catalyst to give the desired product.
科学的研究の応用
(4S)-1-(3-fluoro-4-pyridinyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol has been used extensively in scientific research as a selective agonist of the μ-opioid receptor. It has been shown to have a range of potential applications, including the treatment of pain, addiction, and depression. It has also been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
(4S)-1-(3-fluoropyridin-4-yl)-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O2/c1-13(2)9-17(7-5-14(13,18)10-19-3)12-4-6-16-8-11(12)15/h4,6,8,18H,5,7,9-10H2,1-3H3/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCFRNMXHNYUBX-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(COC)O)C2=C(C=NC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@]1(COC)O)C2=C(C=NC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(2-chlorophenyl)(hydroxy)acetyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5640002.png)
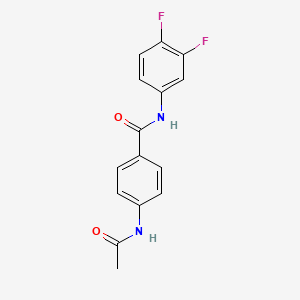
![N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B5640022.png)
![2-(2-methoxyethyl)-8-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5640029.png)
![4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]piperidine](/img/structure/B5640036.png)
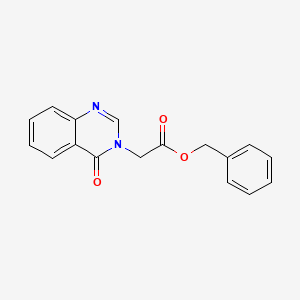
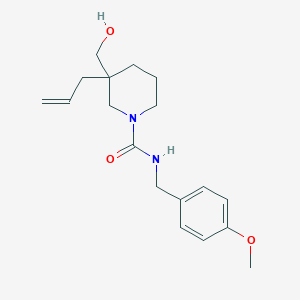
![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B5640055.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5640058.png)
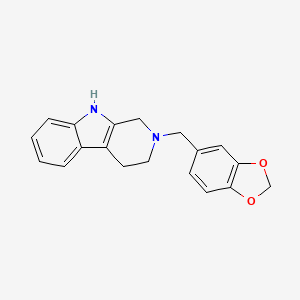
![N-[2-(1H-indol-3-yl)ethyl]cycloheptanamine](/img/structure/B5640066.png)
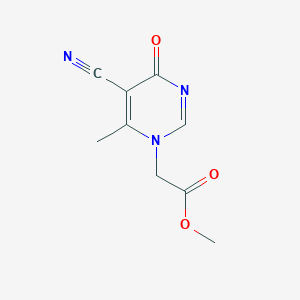
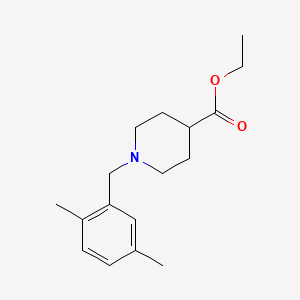
![(3R*,5S*)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5640095.png)